1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol
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Overview
Description
1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This compound features a pyrrole ring and a thiophene ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms, respectively. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Formation of the Thiophene Ring: Similarly, the thiophene ring is synthesized using sulfur-containing reagents.
Coupling of Rings: The pyrrole and thiophene rings are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the Methanol Group:
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heterocyclic rings allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol can be compared with other similar compounds, such as:
2-Methyl-3-pyrrolyl-(5-methyl-2-thienyl)methanol: Similar structure but with different substitution patterns on the pyrrole ring.
1-Methyl-2-pyrrolyl-(4-methyl-2-thienyl)methanol: Similar structure but with different substitution patterns on the thiophene ring.
1-Methyl-2-pyrrolyl-(5-ethyl-2-thienyl)methanol: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8-5-6-10(14-8)11(13)9-4-3-7-12(9)2/h3-7,11,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBOLULSAHOMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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